5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFKDIAWPZSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672002 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625098-88-6 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

CAS Number: 625098-88-6

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a heterocyclic organic compound built upon the tetrahydronaphthyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its rigid, three-dimensional conformation and its utility as a pharmacophore in the development of novel therapeutics. The broader class of tetrahydronaphthyridine derivatives has shown promise in targeting a range of biological pathways, most notably as Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists and as allosteric inhibitors of HIV-1 integrase. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, analytical considerations, and biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the free base and related salts is presented below. It is important to note the distinction between the monohydrochloride (the subject of this guide), the dihydrochloride, and the free base, as their properties and CAS numbers differ.

| Property | This compound | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (Free Base) | 5,6,7,8-Tetrahydro-[1][2]naphthyridin-3-ol dihydrochloride |

| CAS Number | 625098-88-6[3] | 785774-74-5[4][5] | 2305079-66-5[6] |

| Molecular Formula | C₈H₁₁ClN₂O | C₈H₁₀N₂O | C₈H₁₂Cl₂N₂O |

| Molecular Weight | 186.64 g/mol | 150.18 g/mol [5] | 223.10 g/mol [6] |

| Predicted Boiling Point | Not available | 424.0±45.0 °C[5] | Not available |

| Predicted pKa | Not available | 9.43±0.20[5] | Not available |

| Storage Temperature | 2-8°C (recommended) | 2-8°C[5] | 2-8°C, sealed in dry conditions[6] |

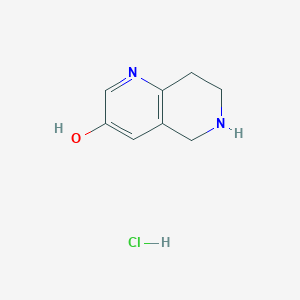

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Rationale Behind the Proposed Synthesis:

-

Condensation: The initial step involves the formation of a Schiff base between the amino group of the pyridine derivative and the aldehyde. This is a standard and high-yielding reaction in organic synthesis.

-

Intramolecular Cyclization: A Pictet-Spengler type reaction is a plausible approach for the formation of the second ring[1]. This acid-catalyzed reaction would lead to the formation of the tetrahydronaphthyridine core. The choice of a protected 4-aminobutanal derivative is crucial to prevent unwanted side reactions.

-

Aromatization/Hydroxylation: Depending on the exact nature of the starting materials and intermediates, a subsequent step to introduce the hydroxyl group at the 3-position would be necessary. This could potentially be achieved through an oxidation and rearrangement sequence, or by starting with a precursor that already contains an oxygen functionality at the appropriate position.

-

Reduction: The pyridine ring of the naphthyridine system needs to be selectively reduced to a piperidine ring. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with chemical reducing agents like sodium borohydride, depending on the other functional groups present in the molecule.

-

Deprotection: The protecting group on the nitrogen of the piperidine ring would then be removed under appropriate conditions to yield the free secondary amine.

-

Salt Formation: The final step involves the formation of the hydrochloride salt by treating a solution of the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, to precipitate the desired salt.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound. The following techniques are recommended.

Caption: Recommended analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinol ring, as well as signals for the methylene protons of the piperidine ring. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. The chemical shifts will help to distinguish between the aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected molecular ion peak for the free base (C₈H₁₀N₂O) would be at m/z 151.08 [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be appropriate for assessing the purity of the compound. A typical method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the chromophore of the pyridinol ring absorbs, likely around 220-280 nm.

Applications in Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component in several classes of biologically active molecules currently under investigation.

RORγt Inverse Agonists

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17, making them attractive therapeutic targets. The rigid structure of the tetrahydronaphthyridine core allows for the precise positioning of substituents to interact with the ligand-binding domain of RORγt, leading to the development of potent and selective inverse agonists[1].

Caption: Simplified signaling pathway showing the role of RORγt and its inhibition.

HIV-1 Integrase Allosteric Inhibitors

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host genome, a crucial step in the viral replication cycle. Allosteric inhibitors bind to a site on the integrase enzyme that is distinct from the active site. This binding can induce conformational changes that disrupt the enzyme's function, often by promoting aberrant multimerization. Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase, representing a promising avenue for the development of new antiretroviral therapies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery. Its core scaffold has demonstrated significant potential in the development of novel therapeutics for autoimmune diseases and HIV. While a detailed, publicly available synthesis protocol and comprehensive analytical data are currently lacking, this guide provides a scientifically grounded framework for its potential synthesis, characterization, and application. As research in this area continues, it is anticipated that more detailed information on this and related compounds will become available, further enabling their exploration as potential drug candidates.

References

-

Nakashima, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11235-11246. [Link][1]

-

Nakashima, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link][7]

-

Intermed & Chemicals. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved from [Link]

-

Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

-

Haffner, C. D., et al. (2016). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Bioorganic & Medicinal Chemistry Letters, 26(15), 3659-3662. [Link]

-

Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 3. 625098-88-6|this compound|BLD Pharm [bldpharm.com]

- 4. 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol|BLD Pharm [bldpharm.com]

- 5. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL | 785774-74-5 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore synthetic strategies for its parent scaffold, and discuss the pharmacological relevance of its derivatives, which have shown promise in targeting critical enzymes and receptors.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic amine. The core structure, a tetrahydronaphthyridine ring system, serves as a valuable scaffold for the development of novel therapeutic agents. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for biological testing and formulation.

The free base of this compound has the molecular formula C₈H₁₀N₂O. Depending on the protonation state, it can form different hydrochloride salts. The monohydrochloride has the molecular formula C₈H₁₁ClN₂O , while the dihydrochloride is represented by C₈H₁₂Cl₂N₂O [1]. The presence of two nitrogen atoms in the ring system allows for the formation of these different salt forms.

A summary of the key chemical identifiers is presented in the table below.

| Identifier | Value | Source |

| Molecular Formula (Monohydrochloride) | C₈H₁₁ClN₂O | PubChem CID 45789763 |

| Molecular Formula (Dihydrochloride) | C₈H₁₂Cl₂N₂O | ChemScene |

| Molecular Weight (Free Base) | 150.18 g/mol | ChemicalBook |

| CAS Number (Free Base) | 785774-74-5 | ChemicalBook |

| CAS Number (Dihydrochloride) | 2305079-66-5 | ChemScene |

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of the core scaffold has been a subject of research. These approaches provide a foundational understanding for the potential synthesis of the title compound.

One notable advancement is the development of an asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which was utilized in the creation of a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist. This synthesis features several key steps, including a Heck-type vinylation and a ruthenium-catalyzed enantioselective transfer hydrogenation[3][4]. The general workflow for such a synthesis is depicted below.

Caption: General workflow for the asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

This asymmetric approach is significant as it allows for the stereoselective synthesis of chiral derivatives, which is often crucial for optimizing pharmacological activity.

Furthermore, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been employed in the generation of chemical libraries for drug screening. One such approach utilized an intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization to construct the core structure, which was then elaborated through various chemical transformations to produce a library of compounds for antituberculosis screening[5].

Spectroscopic Characterization

The expected ¹H NMR spectrum would likely show signals corresponding to the aromatic protons on the pyridine ring, as well as signals for the methylene protons of the saturated portion of the tetrahydro ring. The chemical shifts and coupling constants of these signals would be crucial for confirming the substitution pattern and conformation of the molecule. Similarly, the ¹³C NMR spectrum would provide information on the number and types of carbon atoms present. Mass spectrometry would be used to confirm the molecular weight of the compound.

Pharmacological Relevance and Potential Applications

The pharmacological significance of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is primarily demonstrated through the biological activities of its derivatives. This core structure has been identified as a key component in compounds targeting a range of diseases.

HIV-1 Integrase Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as potent inhibitors of HIV-1 integrase[7]. These compounds target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on the enzyme. By binding to this site, they promote the aberrant multimerization of integrase, thereby inhibiting viral replication. This mechanism of action represents an attractive strategy for the development of novel antiretroviral therapies.

RORγt Inverse Agonism

As mentioned earlier, the asymmetric synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was a key step in the development of TAK-828F, a potent and selective inverse agonist of the Retinoid-Related Orphan Receptor γt (RORγt)[3]. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. By inhibiting the action of RORγt, these compounds can suppress the inflammatory response, making them potential therapeutic agents for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

The diverse biological activities of other naphthyridine isomers, such as 1,8-naphthyridines, which have been investigated for their anticancer, antimicrobial, and neuroprotective properties, further highlight the potential of this chemical class in drug discovery[8].

Experimental Protocols and Future Directions

Currently, there are no specific, publicly available, step-by-step experimental protocols that utilize this compound as a key reagent or test compound. The development of such protocols would be a logical next step in exploring the full potential of this molecule.

Future research could focus on several key areas:

-

Development and publication of a robust and scalable synthesis for this compound.

-

Full characterization of its physicochemical and spectroscopic properties to establish a comprehensive profile for this compound.

-

Investigation of the pharmacological activity of the parent compound itself to determine if it possesses any intrinsic biological activity or if it serves purely as a scaffold for further derivatization.

-

Design and synthesis of novel derivatives based on this scaffold to explore new therapeutic targets and optimize activity against known targets.

The general workflow for evaluating the biological activity of a new compound based on this scaffold would typically involve a series of in vitro and in vivo assays.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL CAS#: 785774-74-5 [m.chemicalbook.com]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol|BLD Pharm [bldpharm.com]

- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The naphthyridine scaffold is a recognized privileged structure in pharmacology, known for its presence in various biologically active molecules.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering detailed information on the compound's chemical identity, core physicochemical parameters, spectroscopic data, and standard experimental protocols for verification. By synthesizing data from supplier technical sheets and computational models, this guide aims to provide a reliable reference for laboratory use.

Introduction to the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a crucial scaffold in the development of novel therapeutics.[4] Naphthyridines, as fused N-heterocyclic compounds, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The conformational rigidity of the tetrahydro- form, compared to more flexible structures, can lead to improved binding affinity and selectivity for biological targets. The specific derivative, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, incorporates a hydroxyl group, which can act as a key hydrogen bond donor or acceptor, further influencing its interaction with enzymes and receptors. This guide focuses on the hydrochloride salt form, which is commonly used to improve the solubility and handling of amine-containing compounds.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent experimental work. The compound is available in several forms, including the free base, the hydrochloride salt, and the dihydrochloride salt. This guide focuses on the monohydrochloride form unless otherwise specified.

-

Chemical Name: this compound

-

Synonyms: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl

-

CAS Number: 625098-88-6[5]

-

Molecular Formula (HCl Salt): C₈H₁₁ClN₂O

-

Molecular Weight (HCl Salt): 186.64 g/mol

Note on Related Forms:

-

Free Base: (5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol)

-

Dihydrochloride Salt: (5,6,7,8-Tetrahydro-[1][8]naphthyridin-3-ol dihydrochloride)

The presence of two basic nitrogen atoms in the ring system allows for the formation of both mono- and di-hydrochloride salts. It is critical for researchers to verify the specific salt form they are using, as this will impact molecular weight calculations, solubility, and other physical properties.

Chemical Structure:

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its behavior in both in vitro and in vivo systems. The data presented below are compiled from chemical supplier databases and computational predictions.

| Property | Value | Source / Method |

| Appearance | Solid / Crystalline Powder | Vendor Data |

| Boiling Point | 424.0 ± 45.0 °C | Predicted (for free base)[6] |

| Density | 1.211 g/cm³ | Predicted (for free base)[6] |

| pKa | 9.43 ± 0.20 | Predicted (for free base)[6] |

| LogP | 1.2765 | Computed (for dihydrochloride)[8] |

| Topological Polar Surface Area (TPSA) | 45.15 Ų | Computed (for dihydrochloride)[8] |

Melting Point

An experimentally determined melting point for this compound is not consistently reported across publicly available sources. As a salt of an organic base, it is expected to have a relatively high melting point, likely with decomposition.

Solubility

pKa

The predicted pKa of 9.43 for the free base suggests that the secondary amine in the tetrahydropyridine ring is the most basic site.[6] In the hydrochloride salt, this amine will be protonated. Understanding the pKa is vital for designing formulation buffers and predicting the compound's charge state at physiological pH (approx. 7.4), which influences its membrane permeability and target engagement.

Spectroscopic and Analytical Characterization

Confirmation of a compound's identity and purity is paramount. While specific spectra for this exact compound are proprietary to vendors, they can be requested.[5][7] The following describes the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the proton environment of the molecule. For the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, one would expect to see:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.

-

Aliphatic Protons: A series of signals in the aliphatic region (typically 2.5-4.5 ppm) corresponding to the three CH₂ groups of the tetrahydropyridine ring. The protons on the carbon adjacent to the nitrogen atoms will be shifted further downfield.

-

Exchangeable Protons: Broad signals for the hydroxyl (-OH) and ammonium (N-H) protons, which may exchange with deuterium in solvents like D₂O.

For comparison, a related structure, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, showed characteristic proton signals in DMSO-d₆ that help validate the core ring structure.[9]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the parent ion of the free base [M+H]⁺.

-

Expected m/z: 151.08 (for C₈H₁₀N₂O)

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A typical reversed-phase method (e.g., using a C18 column) with a mobile phase of water and acetonitrile (often containing a modifier like 0.1% trifluoroacetic acid or formic acid) would be employed. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. Commercial suppliers often guarantee purity of ≥98%.[8]

Experimental Protocols for Property Determination

To ensure data integrity, all physical properties should be verified in-house. The following are standard, self-validating protocols for key characterizations.

General Characterization Workflow

The following diagram illustrates a typical workflow for the initial characterization of a research chemical like this compound.

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity Determination by Reversed-Phase HPLC

-

Objective: To confirm the purity of the compound is within the acceptable range (e.g., >98%).

-

Instrumentation: HPLC system with UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Water:Acetonitrile

-

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the compound in DMSO.

-

Dilute the stock solution to a final concentration of ~20 µg/mL using the Sample Diluent.

-

Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

-

Set the UV detector to monitor at 254 nm.

-

Inject 10 µL of the sample.

-

Run a linear gradient (e.g., 5% B to 95% B over 15 minutes).

-

Causality: A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

-

Validation: Integrate all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. The system is considered valid if a blank injection shows no interfering peaks.

-

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry environment, with recommended temperatures between 2-8°C.[6][8] This minimizes degradation from moisture and atmospheric contaminants.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

-

Stability: As with many complex organic molecules, stability in solution should be considered. Stock solutions in DMSO are typically stable for extended periods when stored frozen (-20°C or -80°C). However, for aqueous solutions, it is advisable to prepare them fresh before use to avoid potential hydrolysis or degradation.

Conclusion

This compound is a valuable chemical scaffold for drug discovery. This guide has detailed its essential physical and chemical properties, providing a foundation for its effective use in a research setting. Key parameters such as its salt form, predicted pKa, and chromatographic behavior are critical for experimental design. By following the outlined characterization workflows and handling procedures, researchers can ensure the quality and integrity of their experimental results, paving the way for further investigation into the biological activities of this promising compound class.

References

-

National Institutes of Health (NIH). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

National Institutes of Health (NIH). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

-

National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

-

MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

National Institutes of Health (NIH). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][8]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 625098-88-6|this compound|BLD Pharm [bldpharm.com]

- 6. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL | 785774-74-5 [amp.chemicalbook.com]

- 7. 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride chemical structure

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It delves into the molecule's chemical structure, physicochemical properties, synthesis, and its significance as a key scaffold in modern drug discovery.

The Strategic Importance of the Tetrahydronaphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged structure" in medicinal chemistry.[1] Their rigid bicyclic nature and the presence of nitrogen atoms make them ideal scaffolds for developing ligands that can interact with a wide range of biological targets with high specificity and affinity. The 1,6-naphthyridine isomer is of particular interest.

The partial saturation of one of the pyridine rings to form the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold introduces a three-dimensional character that is crucial for optimizing pharmacokinetic and pharmacodynamic properties. This conformational flexibility allows for the precise spatial orientation of substituents, enhancing interactions with target proteins. This core is a key component in the development of novel therapeutics, including potent inverse agonists for the Retinoid-related orphan receptor γt (RORγt) and allosteric inhibitors of HIV-1 integrase.[2][3]

Physicochemical and Structural Characterization

This compound is the salt form of the parent compound, enhancing its stability and solubility for research and development applications.

Core Chemical Properties

A summary of the key physicochemical properties for the free base and the hydrochloride salt is presented below.

| Property | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | This compound |

| CAS Number | 785774-74-5[4] | 625098-88-6[5] |

| Molecular Formula | C₈H₁₀N₂O[4] | C₈H₁₁ClN₂O[5] |

| Molecular Weight | 150.18 g/mol [4] | 186.64 g/mol [5] |

| Appearance | Typically an off-white to pale yellow solid | Solid |

| Storage | Keep in a dark place, sealed in dry, 2-8°C[4] | Sealed in dry, room temperature[5] |

| SMILES Code | OC1=CC2=C(N=C1)CCNC2[4] | OC1=CC2=C(N=C1)CCNC2.[H]Cl[5] |

Chemical Structure Analysis

The core structure consists of a dihydropyridine ring fused to a pyridine ring, with a hydroxyl group at the C3 position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the one in the saturated ring.

Caption: Chemical structures of the free base and hydrochloride salt.

Analytical Characterization Workflow

Confirmation of the identity, purity, and structure of this compound relies on a suite of standard analytical techniques.

Caption: Standard analytical workflow for compound characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A well-chosen column and mobile phase will separate the target compound from any starting materials, by-products, or degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 151.18. For the hydrochloride, the free base is typically observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons, the aliphatic protons on the tetrahydro- ring, and the hydroxyl proton. The carbon NMR will confirm the number and type of carbon atoms in the molecule.

Synthesis and Manufacturing Considerations

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a critical step in the development of drugs that incorporate this core. Several synthetic strategies have been reported, with a focus on efficiency and scalability.

One notable approach involves a Pictet-Spengler reaction.[2] Another advanced method is an asymmetric synthesis that has been developed for producing large quantities of related drug substances. This process features key steps such as a Heck-type vinylation, a novel dihydronaphthyridine formation mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[2][6] This modern synthesis is designed to be free of chromatography, making it suitable for large-scale manufacturing.[2][6]

General Synthetic Protocol Outline

The following represents a generalized workflow for the synthesis, purification, and salt formation of a tetrahydronaphthyridine compound, based on common laboratory practices.

Step 1: Precursor Synthesis

-

The synthesis typically begins with appropriately substituted pyridine precursors.

-

Functional group manipulations are performed to install the necessary moieties for the subsequent cyclization step.

Step 2: Core Ring Formation (Cyclization)

-

A key cyclization reaction, such as the Pictet-Spengler reaction, is employed to construct the fused bicyclic ring system.[2]

-

Reaction conditions (solvent, temperature, catalyst) are optimized to maximize yield and minimize by-product formation.

Step 3: Aromatization/Reduction

-

Depending on the specific route, a subsequent step may be required to achieve the desired oxidation state of the pyridine ring.

Step 4: Purification of the Free Base

-

The crude product is purified using techniques such as recrystallization or column chromatography to isolate the 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol free base.

Step 5: Hydrochloride Salt Formation

-

The purified free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol).

-

A solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is added, often at a reduced temperature (0-5°C), to precipitate the hydrochloride salt.[2]

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.[2]

Applications in Drug Discovery and Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile building block for creating potent and selective modulators of various biological targets.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a key transcription factor that drives the differentiation of Th17 cells, which are implicated in the pathology of numerous autoimmune diseases.[2]

-

Mechanism of Action: Compounds built on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, such as TAK-828F, act as inverse agonists of RORγt.[2] By binding to the receptor, they suppress its transcriptional activity, thereby inhibiting the production of pro-inflammatory cytokines like IL-17A and IL-17F.[2] This mechanism is expected to provide therapeutic benefits for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2]

Caption: Inhibition of the RORγt pathway by a tetrahydronaphthyridine derivative.

Allosteric HIV-1 Integrase Inhibitors

The HIV-1 integrase enzyme is essential for the replication of the virus. A novel therapeutic strategy involves targeting an allosteric site on this enzyme, specifically the binding site for the lens epithelium-derived growth factor (LEDGF/p75).

-

Mechanism of Action: Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been developed as allosteric inhibitors that bind to this site.[3] This binding event induces aberrant multimerization of the integrase enzyme, disrupting its normal function and inhibiting viral replication.[3] This represents a promising approach for antiretroviral therapy.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][7] A warning signal word is appropriate.[4][7]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of eye contact, rinse cautiously with water for several minutes.[8]

-

Storage: The hydrochloride salt should be stored sealed in a dry environment at room temperature.[5] The free base requires more stringent conditions, specifically in a dark place, sealed, and refrigerated (2-8°C).[4]

Conclusion and Future Directions

This compound is more than just a chemical entity; it is a strategically important building block in the landscape of modern drug discovery. Its unique structural features provide a robust platform for developing highly selective and potent modulators of challenging biological targets, as evidenced by its application in creating RORγt inverse agonists and HIV-1 integrase inhibitors.

Future research will likely focus on expanding the diversity of substituents on the tetrahydronaphthyridine core to explore new target spaces and to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. The continued development of scalable and efficient synthetic routes will be crucial for advancing these promising therapeutic candidates from the laboratory to clinical applications.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol|BLD Pharm [bldpharm.com]

- 5. 625098-88-6|this compound|BLD Pharm [bldpharm.com]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 3-(trifluoroMethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 741736-95-8 [amp.chemicalbook.com]

Navigating the Procurement of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Technical Guide for Researchers

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable building block for a range of therapeutic agents. Notably, derivatives of this scaffold have shown promise as potent retinoid-related orphan receptor γt (RORγt) inverse agonists and HIV-1 integrase allosteric inhibitors, highlighting their relevance in immunology and virology research.[1] This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, with a focus on ensuring material quality and experimental reproducibility.

The Supplier Landscape: A Multifaceted View

Procuring specialty chemicals like this compound requires careful consideration of various factors beyond just price and availability. The consistency and purity of the material are paramount to the success of any research endeavor. Several chemical suppliers offer this compound, often under different CAS numbers which may denote variations in the salt form (hydrochloride vs. dihydrochloride) or the free base.

Key Considerations When Selecting a Supplier:

-

CAS Number Verification: It is crucial to confirm the exact CAS number corresponding to the desired salt form. Different salt forms can have different molecular weights, solubilities, and hygroscopic properties. For instance, the dihydrochloride salt (CAS 2305079-66-5) will have different properties compared to the hydrochloride salt.[2]

-

Purity Specification: A minimum purity of ≥98% is generally recommended for most research applications. However, for sensitive assays or in vivo studies, a higher purity of ≥99% may be necessary. Always request the lot-specific Certificate of Analysis (CoA) to verify the purity.

-

Analytical Data Availability: Reputable suppliers should provide comprehensive analytical data beyond just the purity value. This may include ¹H NMR, ¹³C NMR, LC-MS, and HPLC data. The availability of this data is a strong indicator of a supplier's commitment to quality control.

-

Scale and Availability: Consider your long-term research needs. A supplier that can provide consistent quality from milligram to kilogram scale is often preferable for projects that may progress from initial screening to larger-scale studies.

Representative Supplier Comparison

| Supplier | Representative CAS Number | Stated Purity | Available Analytical Data | Notes |

| ChemScene | 2305079-66-5 (dihydrochloride) | ≥98% | Not specified on the product page, but custom analysis is available. | Offers custom synthesis and process optimization services.[2] |

| BLDpharm | 625098-88-6 (hydrochloride) | Not specified | NMR, HPLC, LC-MS, UPLC & more mentioned as available.[3] | Offers cold-chain transportation. |

| AccelaChem | 1187830-51-8 (hydrochloride) | >95% | CoA and SDS available upon request. | Provides smaller, research-focused quantities. |

| Arctom | 625098-88-6, 1187830-51-8 | Not specified | Not specified | Lists multiple CAS numbers for what appears to be the same compound. |

This table is for illustrative purposes and researchers should always verify the latest information directly with the suppliers.

Quality Control and In-House Verification: A Self-Validating System

Even when sourced from a reputable supplier, it is a critical best practice to perform in-house quality control to validate the identity and purity of this compound. This ensures the integrity of your experimental results and can prevent costly troubleshooting later in your research.

Recommended QC Workflow

Caption: In-house quality control workflow for incoming this compound.

Experimental Protocol: HPLC Purity Validation

This protocol is a robust starting point for the purity analysis of this compound, adapted from validated methods for similar aromatic and heterocyclic compounds.[4][5][6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: Acetonitrile.

Gradient Elution:

| Time (minutes) | % Solvent A | % Solvent B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Analysis and Interpretation:

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

The method should be validated for linearity, precision, and accuracy. Stress testing can be performed to ensure it is stability-indicating.[5]

Handling, Storage, and Solution Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

Storage:

-

The solid material should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[2][7]

-

Protect from light and moisture.

Solution Stability:

-

As a phenolic and heterocyclic amine compound, its stability in solution is pH-dependent. Phenolic compounds are generally more stable under acidic conditions.[8][9]

-

It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted and stored at -20°C or below for no longer than one month.

-

The stability in various solvents and buffer systems should be empirically determined for long-term experiments.

Understanding Potential Impurities: A Synthesis Perspective

A comprehensive understanding of the synthetic route to this compound can provide valuable insights into potential process-related impurities. A common synthetic strategy involves the construction of the tetrahydronaphthyridine core, followed by functional group manipulations. A plausible route involves the use of a Boc-protected intermediate, 6-Boc-3-hydroxy-7,8-dihydro-5H-naphthyridine.[7]

Caption: Plausible synthetic pathway and potential process-related impurities.

The cleavage of the tert-butoxycarbonyl (Boc) group is a critical final step. While typically achieved under acidic conditions (e.g., TFA or HCl in an organic solvent), incomplete deprotection can lead to residual Boc-protected starting material in the final product.[3][10] The HPLC method described above should be capable of separating the more lipophilic Boc-protected compound from the final hydrochloride salt.

Conclusion

The procurement of high-quality this compound is a critical first step for any research program utilizing this important scaffold. By carefully evaluating suppliers, implementing a robust in-house quality control workflow, and understanding the potential synthetic pitfalls, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This proactive approach to material sourcing is a cornerstone of sound scientific practice.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.

-

Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.

-

2305079-66-5 | 5,6,7,8-Tetrahydro-naphthyridin-3-ol dihydrochloride. ChemScene.

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

-

Boc Resin Cleavage Protocol. Sigma-Aldrich.

-

5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL. ChemicalBook.

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.

-

Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

-

Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. ResearchGate.

-

Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

-

Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI.

-

Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI.

-

validated hplc methods: Topics by Science.gov. Science.gov.

-

Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed.

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.

-

The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PubMed Central.

-

A Review of Iron polyphenol green nanomaterials and their environmental applications. ScienceDirect.

-

WO2020031040A1 - Process and intermediates for the preparation of boc-linagliptin. Google Patents.

-

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem.

-

Validation of Rapid and Simple HPLC-UV Method for Diflunisal Determination in Bulk Drug and Human Plasma. Indian Journal of Pharmaceutical Education and Research.

-

5,6,7,8-Tetrahydro-1-naphthol. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL | 785774-74-5 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Safety Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data to facilitate informed risk assessment and safe laboratory practices. Due to the absence of a consolidated, official Safety Data Sheet (SDS), this guide has been constructed by integrating information from chemical suppliers and extrapolating from the safety profiles of structurally analogous compounds. All procedures and recommendations herein should be implemented in conjunction with a site-specific risk assessment and under the supervision of qualified personnel.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Accurate identification is critical for both experimental and safety purposes. It is crucial to note that this compound and its variants are listed under several CAS (Chemical Abstracts Service) numbers, which may refer to the hydrochloride salt, the dihydrochloride salt, or the free base. Researchers must verify the exact identity of their material with the supplier.

| Property | Data | Source |

| Molecular Formula | C₈H₁₁ClN₂O (hydrochloride); C₈H₁₂Cl₂N₂O (dihydrochloride) | [1] |

| Molecular Weight | 186.64 g/mol (hydrochloride); 223.10 g/mol (dihydrochloride) | [1] |

| CAS Number | 625098-88-6 (hydrochloride); 2305079-66-5 (dihydrochloride); 785774-74-5 | [1][2][3][4] |

| Appearance | Not specified; likely a solid powder | N/A |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |

| Boiling Point | 424.0 ± 45.0 °C (Predicted) | [5] |

| pKa | 9.43 ± 0.20 (Predicted) | [5] |

| TPSA | 45.15 Ų | [1] |

| LogP | 1.2765 | [1] |

Hazard Identification and GHS Classification

A complete, verified GHS classification for this compound is not publicly available. However, data from suppliers and the safety sheet for the closely related analogue, 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS 1187830-51-8), provide a strong basis for a presumptive classification.[6] The presence of the hydroxyl group is not expected to fundamentally alter the primary hazard categories of the parent amine structure.

Presumptive Classification (based on structural analogue):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[6]

GHS Pictograms:

Caption: GHS Pictogram for Health Hazards.

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Emergency Procedures and First-Aid Measures

The following protocols are based on established procedures for handling chemicals with the presumptive hazard classifications.[6][8]

Caption: First-Aid Decision Workflow.

Detailed First-Aid Protocols:

-

General Advice: In all cases of exposure, consult a physician and provide them with this safety guide or the material's SDS. Move the affected individual out of the dangerous area.[6][8]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, consult a physician.[6][8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[6][8]

Handling, Storage, and Personal Protection

Safe Handling Protocol

Proper handling is essential to minimize exposure risk. The causality behind these recommendations is the prevention of aerosolization and direct contact with skin, eyes, and mucous membranes.

-

Risk Assessment: Before use, perform a risk assessment for the specific procedure being undertaken.

-

Ventilation: Always handle the compound in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is mandatory. This prevents systemic exposure via inhalation of dust or aerosols.[6]

-

Avoid Formation of Dust: As a solid, the primary inhalation risk is from dust. Handle the material carefully to avoid creating airborne particles.[6]

-

Personal Protective Equipment (PPE): A self-validating PPE protocol ensures layers of protection.

-

Eye Protection: Wear chemical safety goggles or a face shield (EN166).

-

Hand Protection: Use inspected, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[6]

-

Body Protection: Wear a lab coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or full suit may be necessary.[6]

-

Respiratory Protection: If a fume hood is not available or if dust is generated, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P2).[8]

-

-

Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place. The hydrochloride salt may be hygroscopic.

-

Incompatibilities: Keep away from strong oxidizing agents.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

The primary objective is to contain the spill without creating dust and to prevent entry into waterways.

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear the appropriate PPE as described in Section 4.1. Avoid breathing dust.[8]

-

Containment & Cleanup:

-

Do not create dust.

-

Carefully sweep or scoop up the solid material.

-

Place into a suitable, labeled, and closed container for disposal.

-

Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

-

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Toxicological and Ecological Information

Toxicological Profile

No specific toxicological studies on this compound have been published. The information below is based on the presumptive GHS classification.

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory/Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]

-

Reproductive Toxicity: No data available.[8]

-

Specific Target Organ Toxicity (STOT):

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

Ecological Information

No data is available on the ecotoxicity of this compound. It is standard practice to prevent chemical compounds from entering soil, drains, or waterways to avoid unknown environmental impacts.

Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Packaging: Dispose of as unused product in a licensed facility.

Conclusion

References

-

Supplier List for CAS No 785774-74-5. Pharma info source. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride Product Page. Intermed & Chemicals. [Link]

-

Safety Data Sheet for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. Angene Chemical. [Link]

-

MSDS of 3-Nitro-5,6,7,8-tetrahydro-[1][6]naphthyridine dihydrochloride. Capot Chemical Co., Ltd. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 625098-88-6|this compound|BLD Pharm [bldpharm.com]

- 3. pharmainfosource.com [pharmainfosource.com]

- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 5. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL | 785774-74-5 [amp.chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 3-(trifluoroMethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 741736-95-8 [amp.chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

The Diverse Biological Activities of Tetrahydro-1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The tetrahydro-1,6-naphthyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a focus on their antiviral, immunomodulatory, neuroprotective, and anticancer properties. We will delve into the specific mechanisms of action, analyze structure-activity relationships, and present detailed experimental protocols to facilitate further research and development. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Tetrahydro-1,6-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core, a heterocyclic system composed of two fused pyridine rings, has long been recognized for its presence in various natural products and its utility in medicinal chemistry. The reduction of one of the pyridine rings to its tetrahydro form imparts a three-dimensional character to the otherwise planar naphthyridine structure, allowing for more specific and diverse interactions with biological targets. This structural feature has unlocked a wide array of pharmacological activities, positioning tetrahydro-1,6-naphthyridine derivatives as promising candidates for drug development.

Chemical Properties and Synthesis Overview

The synthesis of the tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of a substituted pyridine ring followed by annulation to form the bicyclic system. Subsequent reduction of one of the pyridine rings, often through catalytic hydrogenation or with reducing agents like sodium borohydride, yields the desired tetrahydro-1,6-naphthyridine core. The ability to introduce a variety of substituents at different positions on the scaffold allows for the fine-tuning of its physicochemical properties and biological activity.

Emerging Importance in Drug Discovery

The therapeutic potential of tetrahydro-1,6-naphthyridine derivatives has been increasingly recognized in recent years. Their ability to target a diverse range of proteins, including enzymes and receptors, with high affinity and selectivity has led to their investigation in multiple disease areas. This guide will explore the most significant of these biological activities, providing a technical foundation for their continued development.

Antiviral Activity: Targeting HIV-1 Integrase

A particularly promising application of tetrahydro-1,6-naphthyridine derivatives is in the development of novel anti-HIV-1 agents. Certain derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

Mechanism of Action: Allosteric Inhibition and Aberrant Multimerization

Unlike traditional integrase inhibitors that target the active site, these tetrahydro-1,6-naphthyridine derivatives bind to an allosteric site on the integrase enzyme, specifically at the interface of the catalytic core domain dimer where the cellular cofactor LEDGF/p75 normally binds.[1][2][3] This binding event does not prevent the enzyme's catalytic activity directly but instead induces a conformational change that promotes the aberrant multimerization of the integrase enzyme.[1][2][3] This leads to the formation of non-functional integrase oligomers, thereby inhibiting the viral replication process.[1][2][3]

The lens epithelium-derived growth factor (LEDGF/p75) is a host protein that tethers HIV-1 integrase to the host chromatin, facilitating the integration of the viral DNA into the host genome. By binding to the LEDGF/p75-binding site, tetrahydro-1,6-naphthyridine derivatives effectively compete with this crucial interaction, further disrupting the integration process.

The primary mechanism of action is the disruption of the normal HIV-1 replication cycle at the integration step. By inducing aberrant multimerization of integrase, these allosteric inhibitors prevent the formation of the functional pre-integration complex and subsequent integration of the viral genome into the host DNA.

Caption: Mechanism of HIV-1 Integrase Allosteric Inhibition.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have revealed that the nature of the substituents on the tetrahydro-1,6-naphthyridine core is critical for potent anti-HIV-1 activity. Modifications at the N-1 and C-7 positions have been extensively explored to optimize the binding affinity for the allosteric site on integrase.

Quantitative Data: Potency of Tetrahydro-1,6-Naphthyridine Derivatives as HIV-1 Integrase Allosteric Inhibitors

| Compound ID | Modifications | EC50 (µM) in cell culture | Reference |

| 1 | N-benzyl, C7-aryl | 0.015 | [1] |

| 2 | N-propyl, C7-heteroaryl | 0.023 | [1] |

Experimental Protocols

This assay is designed to quantify the ability of compounds to induce the aberrant multimerization of HIV-1 integrase.

Principle: The assay utilizes two preparations of HIV-1 integrase, one tagged with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the two tagged proteins are in close proximity, as in a multimer, FRET occurs.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the tagged HIV-1 integrase proteins in an appropriate assay buffer.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the donor- and acceptor-tagged integrase proteins to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot it against the compound concentration to determine the EC50 value.

-

This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells are infected with HIV-1 in the presence of the test compound. The extent of viral replication is then quantified by measuring a viral marker, such as p24 antigen or reverse transcriptase activity.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a suitable host cell line (e.g., MT-4 cells) in appropriate media.

-

-

Infection and Treatment:

-

Seed the cells in a 96-well plate.

-

Add the test compound at various concentrations.

-

Infect the cells with a known amount of HIV-1.

-

-

Incubation:

-

Incubate the infected cells for a period of 4-7 days to allow for viral replication.

-

-

Quantification of Viral Replication:

-

Harvest the cell supernatant.

-

Quantify the amount of p24 antigen using an ELISA kit or measure reverse transcriptase activity.

-

-

Data Analysis:

-

Plot the percentage of inhibition of viral replication against the compound concentration to determine the EC50 value.

-

Immunomodulatory Activity: RORγt Inverse Agonism

Tetrahydro-1,6-naphthyridine derivatives have also been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in many autoimmune diseases.

Mechanism of Action: Attenuation of Th17 Cell Function

As inverse agonists, these compounds bind to the ligand-binding domain of RORγt and promote a conformational change that leads to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. This effectively represses the transcriptional activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).

The binding of the tetrahydro-1,6-naphthyridine derivative to the ligand-binding pocket of RORγt induces a conformational change in Helix 12, a key region for co-activator binding. This altered conformation prevents the recruitment of co-activator proteins, thereby inhibiting the transcriptional activation of RORγt target genes.

The inhibition of RORγt activity leads to a significant reduction in the expression and secretion of IL-17A by Th17 cells. IL-17A is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.

Caption: Mechanism of RORγt Inverse Agonism.

Structure-Activity Relationship (SAR) Studies

The development of potent RORγt inverse agonists has been guided by extensive SAR studies. Key interactions with specific amino acid residues in the ligand-binding pocket have been identified, and modifications to the tetrahydro-1,6-naphthyridine scaffold have been made to enhance potency and selectivity.

Quantitative Data: Efficacy of Tetrahydro-1,6-Naphthyridine Derivatives as RORγt Inverse Agonists

| Compound ID | Modifications | RORγt Binding IC50 (nM) | IL-17A Inhibition IC50 (nM) | Reference |

| TAK-828F | Complex amide derivative | 1.2 | 3.4 | [1] |

| Compound A | Phenyl-substituted | 5.6 | 12.1 |

Experimental Protocols

This assay measures the ability of a test compound to displace a radiolabeled ligand from the RORγt ligand-binding domain.

Principle: A radiolabeled RORγt ligand (e.g., [3H]-labeled compound) is incubated with the RORγt ligand-binding domain. The amount of bound radioligand is measured in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of the RORγt ligand-binding domain and the radiolabeled ligand in a suitable buffer.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the RORγt ligand-binding domain and the radiolabeled ligand.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from the free radioligand (e.g., using filtration).

-

Measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of radioligand binding against the compound concentration to determine the IC50 value.

-

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the interaction between RORγt and a co-factor peptide.

Principle: This assay often utilizes FRET. The RORγt ligand-binding domain is tagged with a donor fluorophore, and a co-activator or co-repressor peptide is tagged with an acceptor fluorophore.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound, tagged RORγt, and tagged co-factor peptide.

-

-

Assay Procedure:

-

Add the test compound to a microplate.

-

Add the tagged RORγt and co-factor peptide.

-

Incubate to allow for interaction.

-

-

Data Acquisition:

-

Measure the FRET signal.

-

-

Data Analysis:

-